molecular formula C7H11F4O3P B14299006 4,5-Dimethyl-2-(2,2,3,3-tetrafluoropropoxy)-1,3,2-dioxaphospholane CAS No. 115044-88-7

4,5-Dimethyl-2-(2,2,3,3-tetrafluoropropoxy)-1,3,2-dioxaphospholane

Cat. No.: B14299006
CAS No.: 115044-88-7
M. Wt: 250.13 g/mol
InChI Key: ZXUMKQRNUTVRMX-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(2,2,3,3-tetrafluoropropoxy)-1,3,2-dioxaphospholane is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a dioxaphospholane ring substituted with dimethyl and tetrafluoropropoxy groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-(2,2,3,3-tetrafluoropropoxy)-1,3,2-dioxaphospholane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4,5-dimethyl-1,3,2-dioxaphospholane with 2,2,3,3-tetrafluoropropanol in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-(2,2,3,3-tetrafluoropropoxy)-1,3,2-dioxaphospholane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates.

    Reduction: Reduction reactions can lead to the formation of phosphines.

    Substitution: The tetrafluoropropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphates, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4,5-Dimethyl-2-(2,2,3,3-tetrafluoropropoxy)-1,3,2-dioxaphospholane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(2,2,3,3-tetrafluoropropoxy)-1,3,2-dioxaphospholane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethyl-2-(2,2,3,3-tetrafluoropropoxy)-1,3,2-dioxaphospholane is unique due to its specific structural features, such as the dioxaphospholane ring and the tetrafluoropropoxy group. These features confer distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

115044-88-7

Molecular Formula

C7H11F4O3P

Molecular Weight

250.13 g/mol

IUPAC Name

4,5-dimethyl-2-(2,2,3,3-tetrafluoropropoxy)-1,3,2-dioxaphospholane

InChI

InChI=1S/C7H11F4O3P/c1-4-5(2)14-15(13-4)12-3-7(10,11)6(8)9/h4-6H,3H2,1-2H3

InChI Key

ZXUMKQRNUTVRMX-UHFFFAOYSA-N

Canonical SMILES

CC1C(OP(O1)OCC(C(F)F)(F)F)C

Origin of Product

United States

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